molecular formula C18H18ClNO3 B14171237 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate CAS No. 446284-41-9

2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

Cat. No.: B14171237
CAS No.: 446284-41-9
M. Wt: 331.8 g/mol
InChI Key: IADNAXWPXZYJIV-UHFFFAOYSA-N
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Description

2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is a synthetic organic compound with a molecular formula of C18H18ClNO3 . This compound is characterized by the presence of a chloro-substituted phenyl group, an amino group, and a dimethylbenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate typically involves the reaction of 4-chloro-2-methylaniline with ethyl 3,4-dimethylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl benzoate
  • 2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 4-methylbenzoate

Uniqueness

2-((4-Chloro-2-methylphenyl)amino)-2-oxoethyl 3,4-dimethylbenzoate is unique due to the presence of both chloro and dimethyl substituents, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

446284-41-9

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

[2-(4-chloro-2-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate

InChI

InChI=1S/C18H18ClNO3/c1-11-4-5-14(8-12(11)2)18(22)23-10-17(21)20-16-7-6-15(19)9-13(16)3/h4-9H,10H2,1-3H3,(H,20,21)

InChI Key

IADNAXWPXZYJIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)C)C

Origin of Product

United States

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